molecular formula C27H24N4 B12128831 2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890624-53-0

2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12128831
CAS No.: 890624-53-0
M. Wt: 404.5 g/mol
InChI Key: LLOFUQDUKZQILS-UHFFFAOYSA-N
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Description

2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,5-diphenylpyrazole with 2-phenylethylamine under specific conditions to form the desired pyrazolo[1,5-a]pyrimidine scaffold . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites and preventing substrate access . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Properties

CAS No.

890624-53-0

Molecular Formula

C27H24N4

Molecular Weight

404.5 g/mol

IUPAC Name

2-methyl-3,5-diphenyl-N-(2-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C27H24N4/c1-20-26(23-15-9-4-10-16-23)27-29-24(22-13-7-3-8-14-22)19-25(31(27)30-20)28-18-17-21-11-5-2-6-12-21/h2-16,19,28H,17-18H2,1H3

InChI Key

LLOFUQDUKZQILS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C4=CC=CC=C4)NCCC5=CC=CC=C5

Origin of Product

United States

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